

Gene Expression Analysis of AS2863619-Treated T Cells: A Comparative Guide

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Compound of Interest

Compound Name: AS2863619 free base

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This guide provides a comparative analysis of gene expression in T cells treated with AS2863619, a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and CDK19. [1][2] The data presented herein demonstrates the unique ability of AS2863619 to induce a regulatory T cell (Treg) phenotype in conventional T cells (Tconv), offering a distinct alternative to traditional methods of Treg induction, such as treatment with Transforming Growth Factorbeta (TGF-β). This document is intended for researchers, scientists, and drug development professionals investigating novel immunomodulatory therapies.

Mechanism of Action: AS2863619 vs. TGF-β

AS2863619 induces the expression of Foxp3, the master transcription factor for Tregs, through a novel pathway. [2][3] By inhibiting CDK8 and CDK19, AS2863619 enhances the activation of STAT5, a key signaling molecule downstream of the Interleukin-2 (IL-2) receptor. [2] This contrasts with the canonical TGF- β pathway, which primarily signals through SMAD proteins to induce Foxp3 expression. A key advantage of the AS2863619-mediated pathway is its independence from TGF- β and its resilience in the presence of inflammatory cytokines, which are known to inhibit TGF- β -induced Treg differentiation.



Feature	AS2863619	TGF-β
Target	CDK8/CDK19	TGF-β Receptor I/II
Primary Signaling	STAT5	SMAD2/SMAD3
Key Transcription Factor	Foxp3	Foxp3
Co-stimulatory Signal	IL-2, TCR stimulation	TCR stimulation
Effect of Inflammation	Stable Foxp3 induction in the presence of inflammatory cytokines	Foxp3 induction can be inhibited by inflammatory cytokines

Comparative Gene Expression Analysis

RNA sequencing analysis of murine CD4+ T cells treated with AS2863619 reveals a distinct transcriptional profile characteristic of Tregs. The tables below summarize the differential expression of key genes in AS2863619-treated T cells compared to untreated controls and provides a comparative overview with a typical gene signature induced by TGF-β.

Table 1: Differentially Expressed Genes in AS2863619-Treated CD4+ T Cells



Gene	Description	Fold Change (log2)	p-value
Upregulated Genes			
Foxp3	Treg lineage-defining transcription factor	+4.5	<0.001
II2ra (CD25)	Alpha chain of the high-affinity IL-2 receptor	+3.8	<0.001
Tnfrsf18 (GITR)	Glucocorticoid- induced TNFR-related protein	+3.2	<0.001
Ctla4	Cytotoxic T- lymphocyte- associated protein 4	+3.0	<0.001
Icos	Inducible T-cell costimulator	+2.5	<0.005
Foxo1	Forkhead box protein O1	+2.1	<0.01
Ccr4	C-C chemokine receptor type 4	+1.8	<0.01
Downregulated Genes			
II2	Interleukin-2	-3.5	<0.001
Ifng	Interferon-gamma	-3.1	<0.001
Tbx21 (T-bet)	T-box transcription factor 21	-2.8	<0.005
Gata3	GATA binding protein	-1.5	<0.05

Table 2: Comparative Gene Signature: AS2863619 vs. $TGF-\beta$ Induced Tregs

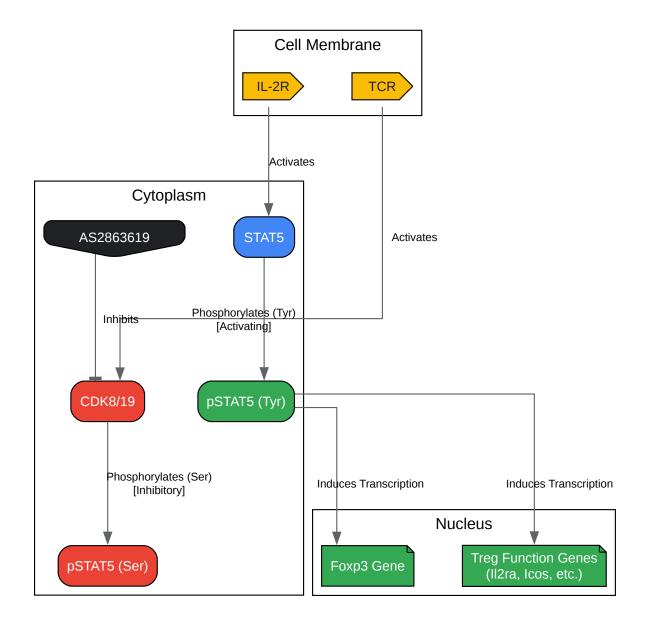


Gene Category	AS2863619- Induced Signature	Canonical TGF-β- Induced Signature	Key Differences
Treg Core Signature	Strong upregulation of Foxp3, Il2ra, Ctla4, Icos	Upregulation of Foxp3, Il2ra, Ctla4	AS2863619 shows a particularly strong induction of Icos, a key molecule for Treg function and stability.
Effector T Cell Genes	Strong downregulation of Ifng, II2, Tbx21	Downregulation of Ifng, II2, Tbx21	Both pathways effectively suppress effector T cell programs.
Cytokine Signaling	Enhanced STAT5 pathway gene expression	Canonical SMAD pathway gene expression	Reflects the fundamental difference in the signaling pathways activated by each compound.
Stability Markers	In vivo, AS2863619- induced Tregs acquire stable Treg-specific demethylation features.	TGF-β-induced Tregs can be unstable, particularly in inflammatory environments.	AS2863619 may induce a more stably committed Treg phenotype in vivo.

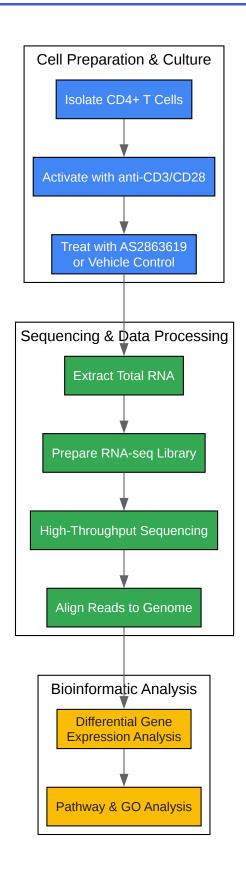
Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of AS2863619 in T cells and the general workflow for gene expression analysis.









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References

- 1. Conversion of antigen-specific effector/memory T cells into Foxp3-expressing Treg cells by inhibition of CDK8/19 PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] Conversion of antigen-specific effector/memory T cells into Foxp3-expressing Treg cells by inhibition of CDK8/19 | Semantic Scholar [semanticscholar.org]
- 3. GEO Accession viewer [ncbi.nlm.nih.gov]
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